Cas no 866872-89-1 (N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
- AKOS001883835
- 866872-89-1
- F1607-0372
-
- Inchi: 1S/C20H22N4O2/c1-4-15-6-10-17(11-7-15)24-14(3)19(22-23-24)20(25)21-16-8-12-18(13-9-16)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
- InChI Key: XYPFEBQYZKLLQA-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(CC)C=C2)C(C)=C(C(NC2=CC=C(OCC)C=C2)=O)N=N1
Computed Properties
- Exact Mass: 350.17427596g/mol
- Monoisotopic Mass: 350.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 69Ų
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1607-0372-2μmol |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-5μmol |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-1mg |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-2mg |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-3mg |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-4mg |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1607-0372-5mg |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
866872-89-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Introduction to N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 866872-89-1)
N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 866872-89-1, is a compound of significant interest in the field of pharmaceutical chemistry. This triazole derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure incorporates several key functional groups, including an ethoxy group, an ethyl group, and a methyl-substituted triazole ring, which contribute to its distinctive chemical properties and reactivity.
The synthesis of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 4-ethoxyphenyl and 4-ethylphenyl substituents at specific positions on the triazole core enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation. Additionally, the presence of the methyl group at the 5-position of the triazole ring influences its electronic properties and potential interactions with biological targets.
In recent years, there has been growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, particularly the aromatic rings and the triazole moiety, make it a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact with various biological targets has been investigated through computational modeling and experimental studies.
The pharmacological profile of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as derived from preclinical studies, suggests potential applications in treating a variety of diseases. For instance, its interaction with enzymes and receptors has been linked to modulatory effects on inflammatory pathways. This has led to investigations into its potential use as an anti-inflammatory agent. Furthermore, the compound's ability to inhibit certain kinases has raised interest in its possible role in cancer therapy. These findings highlight the need for further clinical trials to validate its therapeutic efficacy.
The chemical stability and metabolic fate of N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
The development of novel synthetic methodologies for N-(4-ethoxyphenyl)-1-(4-ethylphenyl)-5-methyl-1H- 1, 2, 3-triazole- 4-carboxamide strong>) has been an area of active research. Advanced techniques such as transition metal-catalyzed reactions have been employed to improve yield and purity. These advancements not only facilitate large-scale production but also open up new possibilities for structural modifications. By exploring different synthetic routes, chemists can fine-tune the properties of this compound to enhance its pharmacological activity.
The role of computational chemistry in studying N-( 4 - ethoxy phen yl ) - 1 - ( 4 - eth yl phen yl ) - 5 - me thy l - b > 1 H - 1 , 2 , 3 - t ri az ol e - 4 - car box am ide b>) cannot be overstated. Molecular modeling techniques have provided insights into how this compound interacts with biological targets at the atomic level. This information has been instrumental in designing derivatives with improved binding affinity and selectivity. By leveraging computational tools, researchers can predict the behavior of this compound in various biological systems before conducting expensive wet-lab experiments.
The future prospects of N-( 4 - eth oxy phen yl ) - 1 - ( 4 - eth yl phen yl ) - 5 - me thy l - b > 1 H - b > 1 , 2 , 3 - b > t ri az ol e - b > 4 - b > car box am ide b>) in pharmaceutical research are promising. Ongoing studies aim to explore its potential in treating complex diseases such as neurodegenerative disorders and autoimmune conditions. The compound's unique structural features make it a versatile scaffold for drug design, allowing chemists to create analogs with tailored properties. As research progresses, it is expected that new applications for this compound will emerge.
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